![molecular formula C16H9N3O3 B14155314 3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid CAS No. 199447-11-5](/img/structure/B14155314.png)
3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a benzoic acid moiety linked to an oxadiazole ring, which is further substituted with a cyanophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a benzoic acid derivative with a nitrile oxide intermediate, which is generated in situ from a nitrile and an oxidizing agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins and other biomolecules. The cyanophenyl group may also contribute to the compound’s activity by enhancing its lipophilicity and facilitating membrane penetration.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Uniqueness
3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.
Properties
CAS No. |
199447-11-5 |
|---|---|
Molecular Formula |
C16H9N3O3 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C16H9N3O3/c17-9-10-4-6-11(7-5-10)15-18-14(19-22-15)12-2-1-3-13(8-12)16(20)21/h1-8H,(H,20,21) |
InChI Key |
JBRUSCLLJJVLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
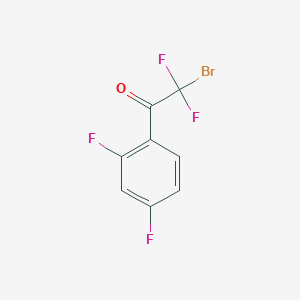
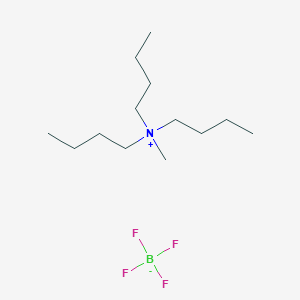
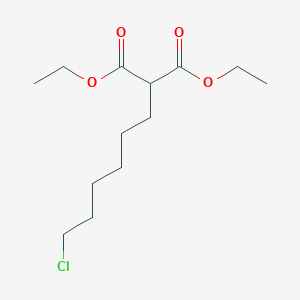
![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)

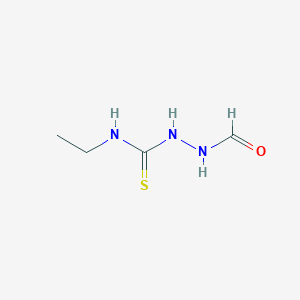
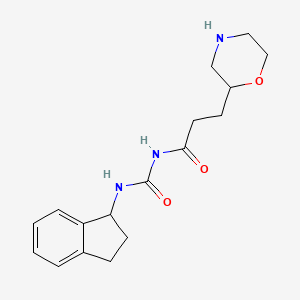
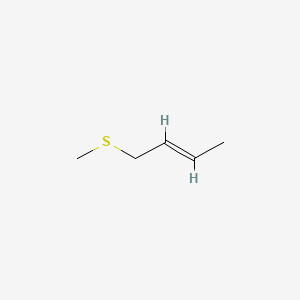
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B14155288.png)
![1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14155305.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)
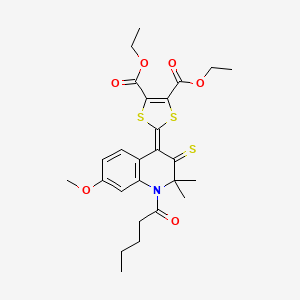
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
